molecular formula C19H23N3O4S B2657016 2-(cyclopentyloxy)-N-(4-sulfamoylphenethyl)isonicotinamide CAS No. 2034298-39-8

2-(cyclopentyloxy)-N-(4-sulfamoylphenethyl)isonicotinamide

Cat. No. B2657016
CAS RN: 2034298-39-8
M. Wt: 389.47
InChI Key: NKFBCAKVEPOOED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(cyclopentyloxy)-N-(4-sulfamoylphenethyl)isonicotinamide, also known as CPI-1205, is a selective inhibitor of the histone methyltransferase enzyme EZH2. EZH2 is known to play a crucial role in cancer cell proliferation and survival, making it a promising target for cancer therapy. CPI-1205 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Isonicotinamides, including structures similar to 2-(cyclopentyloxy)-N-(4-sulfamoylphenethyl)isonicotinamide, have been explored for their unique chemical properties. One study describes the doubly dearomatising intramolecular coupling of nucleophilic and electrophilic heterocycles, leading to the formation of spirocyclic compounds. This process highlights the compound's role in synthetic chemistry, especially in creating complex structures with potential biological activity (H. Brice & J. Clayden, 2009).

Supramolecular Chemistry

The co-crystallization capabilities of isonicotinamide derivatives with various carboxylic acids demonstrate their importance in supramolecular chemistry. These co-crystals, formed with cyclic carboxylic acids, showcase the structural diversity and potential for developing novel materials with unique properties (A. Lemmerer & M. Fernandes, 2012).

Antimicrobial Properties

Research on N,N’-substituted 1,2,5 thiadiazolidine 1,1-dioxides , which share a functional group similarity with the compound , has shown that these structures possess antimicrobial properties. This insight suggests potential applications in medicinal chemistry for the development of new antimicrobial agents (A. Bendjeddou et al., 2005).

Biological Applications

The role of sulfamide and isonicotinamide derivatives in allosteric modification of hemoglobin and their potential as modifiers of oxygen affinity in human hemoglobin A underscore their significance in therapeutic applications. This research opens avenues for their use in treating conditions related to oxygen delivery in the body (R. Randad et al., 1991).

Environmental and Industrial Applications

The study of sulfonated aromatic diamine monomers for the preparation of thin-film composite nanofiltration membranes suggests industrial applications in water purification and dye treatment processes. The improved water flux and dye rejection capabilities of these membranes indicate the compound's utility in environmental engineering (Yang Liu et al., 2012).

properties

IUPAC Name

2-cyclopentyloxy-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c20-27(24,25)17-7-5-14(6-8-17)9-11-22-19(23)15-10-12-21-18(13-15)26-16-3-1-2-4-16/h5-8,10,12-13,16H,1-4,9,11H2,(H,22,23)(H2,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFBCAKVEPOOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=CC(=C2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.